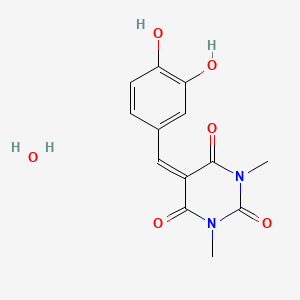
2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one, also known as GW 501516, is a synthetic drug that is classified as a PPARδ receptor agonist. It was originally developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity in recent years as a performance-enhancing drug in the bodybuilding and athletic communities. Despite its potential benefits, the use of GW 501516 has been controversial due to concerns about its safety and potential side effects.
作用机制
2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one 501516 works by activating the PPARδ receptor, which is involved in the regulation of lipid and glucose metabolism. Activation of this receptor leads to increased fatty acid oxidation and glucose uptake in muscle tissue, which can improve endurance and reduce body fat. Additionally, activation of the PPARδ receptor has been shown to have anti-inflammatory and anti-atherogenic effects.
Biochemical and Physiological Effects:
In addition to its effects on metabolism and endurance, 2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one 501516 has been shown to have a number of other biochemical and physiological effects. For example, a study published in the Journal of Cardiovascular Pharmacology in 2010 found that 2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one 501516 reduced inflammation and oxidative stress in a mouse model of atherosclerosis. Another study published in the Journal of Endocrinology in 2012 found that 2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one 501516 improved insulin sensitivity and glucose tolerance in obese mice.
实验室实验的优点和局限性
One advantage of 2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one 501516 is that it has been shown to have a wide range of potential applications in both basic and clinical research. Its effects on metabolism, inflammation, and atherosclerosis make it a promising candidate for the development of new treatments for metabolic and cardiovascular diseases. However, there are also limitations to the use of 2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one 501516 in lab experiments. For example, its potential side effects and safety concerns may limit its use in human trials.
未来方向
There are a number of potential future directions for research on 2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one 501516. One area of interest is the development of new treatments for metabolic and cardiovascular diseases based on the drug's effects on metabolism and inflammation. Another area of interest is the exploration of 2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one 501516's potential as a performance-enhancing drug in athletic and bodybuilding contexts. However, further research is needed to fully understand the safety and efficacy of the drug in these contexts.
合成方法
The synthesis of 2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one 501516 involves a multi-step process that begins with the reaction of 2-(1-benzofuran-2-yl)acetic acid with thionyl chloride to form 2-(1-benzofuran-2-yl)acetyl chloride. This intermediate is then reacted with 4-amino-7-chloroquinoline to form the desired product, 2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one. The final product is typically purified through recrystallization or chromatography.
科学研究应用
2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one 501516 has been the subject of numerous scientific studies, particularly in the fields of metabolism and cardiovascular disease. One study published in the Journal of Medicinal Chemistry in 2004 found that 2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one 501516 increased fatty acid metabolism in rats, leading to improved endurance and reduced body fat. Another study published in the Journal of Biological Chemistry in 2008 found that 2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one 501516 increased the expression of genes involved in glucose metabolism and insulin sensitivity in human muscle cells.
属性
IUPAC Name |
2-(1-benzofuran-2-yl)-7-chloro-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClNO3/c17-10-5-6-11-12(8-10)18-15(21-16(11)19)14-7-9-3-1-2-4-13(9)20-14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQSUADHTMGRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC4=C(C=CC(=C4)Cl)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(4-methylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5301878.png)
![4-{2-[(3-phenyl-2-propen-1-yl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5301887.png)
![2-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5301894.png)

![2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-N-methylacetamide](/img/structure/B5301907.png)
![8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5301910.png)
![4-amino-N-{2-[(2-fluorobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5301911.png)
![N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5301919.png)
![7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5301933.png)
![5-methyl-N-{3-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5301935.png)
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5301938.png)
![N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanesulfonamide](/img/structure/B5301949.png)
![N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5301951.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5301963.png)